

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(4-chlorophenoxy)benzaldehyde**, a diaryl ether derivative of interest in medicinal chemistry and materials science. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details a representative experimental protocol for its synthesis via an Ullmann condensation reaction and the general procedures for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-(4-chlorophenoxy)benzaldehyde**. While complete assigned spectral data from a single source is not readily available, the tables below are compiled based on data from spectral databases and predictable chemical shifts derived from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is characterized by signals in the aromatic region and a distinct downfield singlet for the aldehydic proton.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Provisional Assignment
~9.95	s	1H	Aldehyde (-CHO)
~7.70	t	1H	H-5
~7.60	d	1H	H-6
~7.50	s	1H	H-2
~7.40	d	2H	H-2', H-6'
~7.25	d	1H	H-4
~7.05	d	2H	H-3', H-5'

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm. Assignments are based on standard substituent effects on benzaldehyde and chlorophenoxy moieties.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group at the downfield end of the spectrum.

Chemical Shift (δ) ppm	Provisional Assignment
~192.0	Aldehyde (C=O)
~158.0	C-3
~155.0	C-1'
~137.0	C-1
~130.0	C-2', C-6'
~129.5	C-4'
~129.0	C-5
~125.0	C-6
~122.0	C-3', C-5'
~120.0	C-4
~118.0	C-2

Solvent: CDCl_3 . Assignments are based on established ranges for substituted aromatic systems.^{[1][2]}

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays key absorption bands corresponding to the principal functional groups within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3070	Medium	C-H Stretch	Aromatic
~2820, ~2720	Medium	C-H Stretch (Fermi doublet)	Aldehyde
~1700	Strong	C=O Stretch	Aldehyde
~1580, ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1240	Strong	C-O-C Stretch	Aryl Ether
~1090	Strong	C-Cl Stretch	Aryl Halide
~830	Strong	C-H Bend (out-of-plane)	1,4-disubstituted ring

Sample preparation: KBr pellet or neat film.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

m/z Ratio	Proposed Fragment Ion	Formula
234/232	[M] ⁺ (Molecular Ion)	[C ₁₃ H ₉ ³⁷ ClO ₂] ⁺ / [C ₁₃ H ₉ ³⁵ ClO ₂] ⁺
231	[M-H] ⁺	[C ₁₃ H ₈ ClO ₂] ⁺
203	[M-CHO] ⁺	[C ₁₂ H ₈ ClO] ⁺
168	[M-Cl-CHO] ⁺	[C ₁₂ H ₈ O] ⁺
111	[C ₆ H ₄ Cl] ⁺	[C ₆ H ₄ Cl] ⁺
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺

The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.^[6]

Experimental Protocols

Synthesis: Ullmann Condensation

3-(4-Chlorophenoxy)benzaldehyde can be synthesized via a copper-catalyzed Ullmann condensation reaction between 3-hydroxybenzaldehyde and an activated aryl halide such as 1-chloro-4-iodobenzene.^[7]

Materials:

- 3-Hydroxybenzaldehyde
- 1-Chloro-4-iodobenzene
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with water.

- Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **3-(4-chlorophenoxy)benzaldehyde**.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

- The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a NaCl or KBr plate or by preparing a KBr pellet containing a small amount of the compound.
- The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

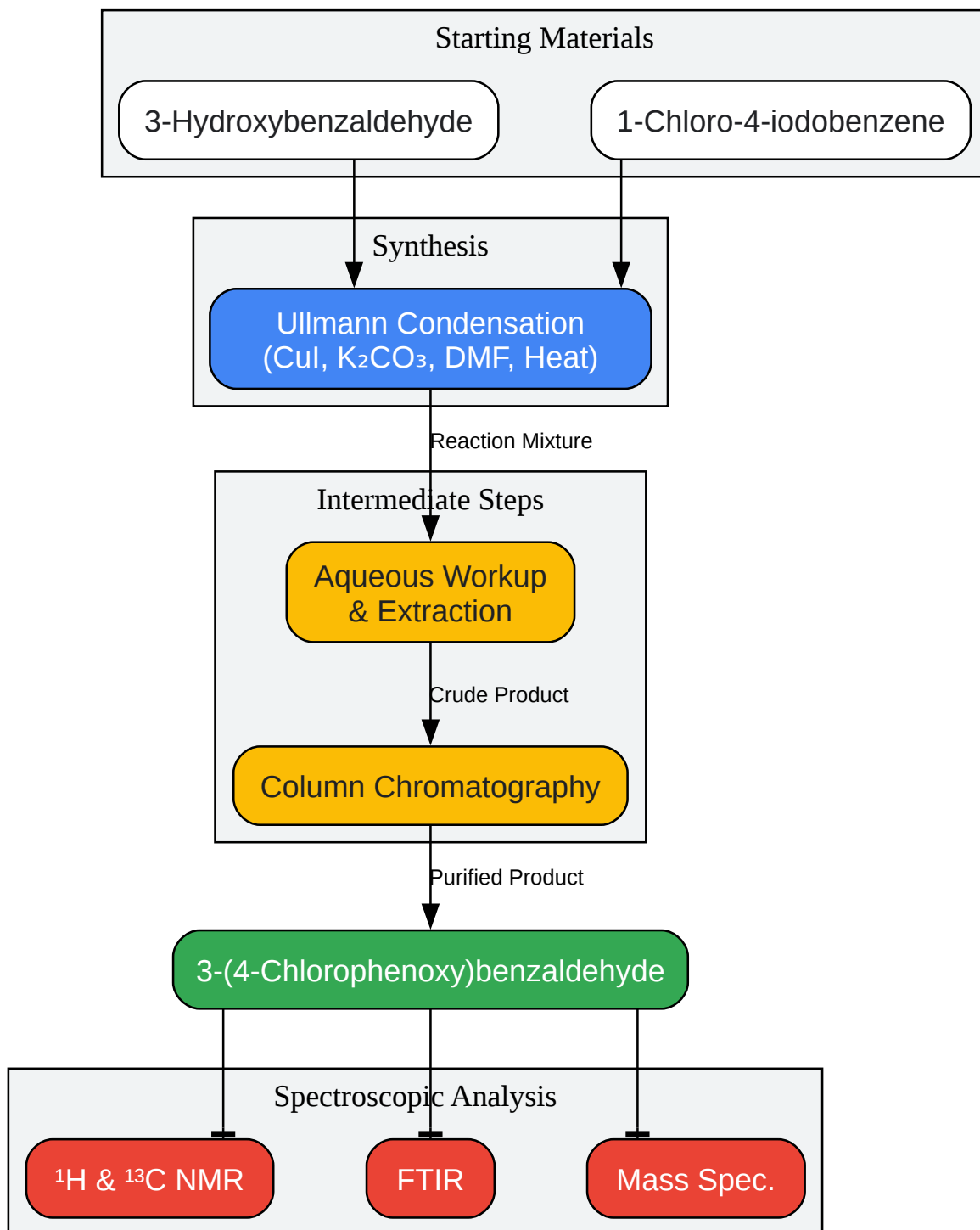
Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction.
- For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.

- Electron ionization (EI) at 70 eV is a standard method for fragmentation.
- Data is reported as mass-to-charge ratios (m/z).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to final characterization of **3-(4-chlorophenoxy)benzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **3-(4-chlorophenoxy)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. careerendeavour.com [careerendeavour.com]
- 3. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. instanano.com [instanano.com]
- 5. researchgate.net [researchgate.net]
- 6. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Ullmann Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330902#spectroscopic-data-of-3-4-chlorophenoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com